molecular formula C9H5FN2O3 B13707667 5-(3-Fluoro-4-pyridyl)isoxazole-3-carboxylic Acid

5-(3-Fluoro-4-pyridyl)isoxazole-3-carboxylic Acid

Cat. No.: B13707667
M. Wt: 208.15 g/mol
InChI Key: ZEOFNUYCMAUUQV-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-pyridyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-pyridyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(3-Fluoro-4-pyridyl)isoxazole-3-carboxylic Acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-pyridyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-(3-Fluoro-4-pyridyl)isoxazole-3-carboxylic Acid is unique due to the presence of the fluorine atom and the pyridyl group, which can significantly influence its chemical and biological properties. These structural features may enhance its lipophilicity, metabolic stability, and overall biological activity compared to other isoxazole derivatives .

Properties

Molecular Formula

C9H5FN2O3

Molecular Weight

208.15 g/mol

IUPAC Name

5-(3-fluoropyridin-4-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C9H5FN2O3/c10-6-4-11-2-1-5(6)8-3-7(9(13)14)12-15-8/h1-4H,(H,13,14)

InChI Key

ZEOFNUYCMAUUQV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C2=CC(=NO2)C(=O)O)F

Origin of Product

United States

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